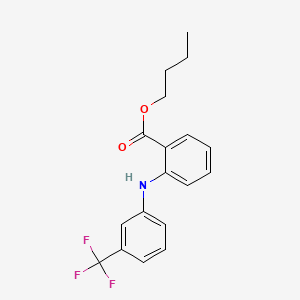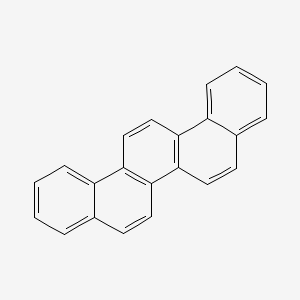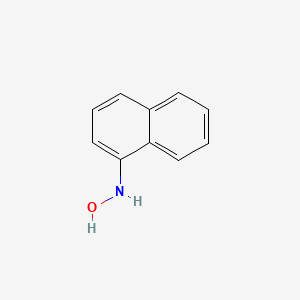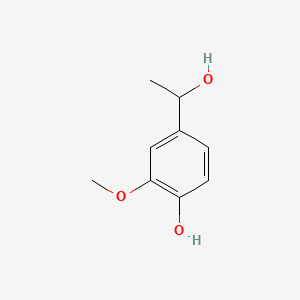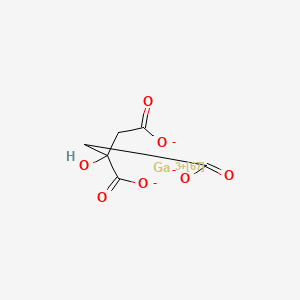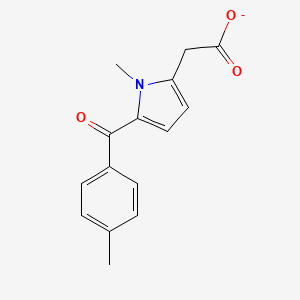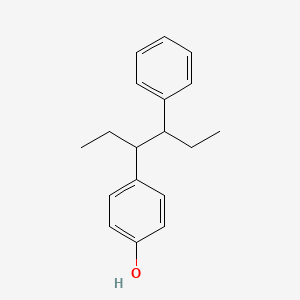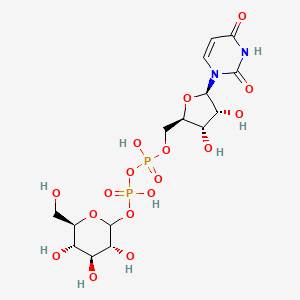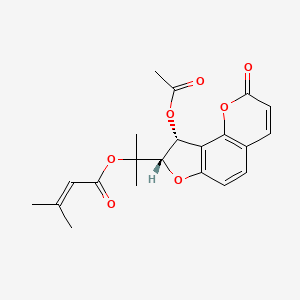
Tetraiodoeteno
Descripción general
Descripción
Tetraiodoethylene, also known as Tetraiodoethylene, is a useful research compound. Its molecular formula is C2I4 and its molecular weight is 531.64 g/mol. The purity is usually 95%.
The exact mass of the compound Tetraiodoethylene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66408. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Tetraiodoethylene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tetraiodoethylene including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
. Se puede utilizar para introducir yodo en moléculas orgánicas, lo que es un paso crucial en la síntesis de muchos productos farmacéuticos y agroquímicos. Su alta reactividad permite la formación de enlaces carbono-yodo, que son fundamentales en transformaciones químicas posteriores.
Ciencia de los materiales
En ciencia de materiales, el tetraiodoeteno se está explorando por su potencial para crear polímeros y plásticos novedosos . Sus cuatro átomos de yodo pueden actuar como puntos de entrecruzamiento, lo que da como resultado materiales con propiedades únicas, como una mayor estabilidad y resistencia al calor y los productos químicos.
Aplicaciones antisépticas
Históricamente, el this compound se utilizaba como antiséptico debido a su contenido de yodo . Se consideraba una alternativa al yodoformo, que tiene un fuerte olor. Su aplicación en este campo ha disminuido con el advenimiento de antisépticos más efectivos y menos olorosos.
Formulaciones de pesticidas y fungicidas
El compuesto se ha incorporado a formulaciones de pesticidas y fungicidas . Los átomos de yodo en el this compound pueden interrumpir los procesos metabólicos de las plagas y los hongos, lo que lo convierte en un componente eficaz en los productos químicos agrícolas.
Dispositivos fotovoltaicos
La investigación sobre el uso del this compound en dispositivos fotovoltaicos está en curso . Su fuerte absorción en la región UV y su capacidad para formar complejos de transferencia de carga podrían convertirlo en un componente útil en las células solares, lo que podría mejorar su eficiencia.
Química analítica
El this compound sirve como estándar en química analítica para la calibración de instrumentos . Sus distintas propiedades espectrales le permiten utilizarse como compuesto de referencia en el análisis espectroscópico, lo que ayuda a la medición precisa de otras sustancias.
Medicina nuclear
En medicina nuclear, el this compound se está estudiando por su posible uso en radioterapia . El alto número atómico del yodo lo hace adecuado para absorber radiación, lo que podría ser beneficioso para atacar y destruir células cancerosas.
Reacciones de halogenación
Como compuesto tetrahalo, el this compound participa en reacciones de halogenación . Puede agregar átomos de halógeno a alquenos y alquinos, facilitando la síntesis de productos dihalogenados y tetrahalogenados, que son importantes intermediarios en diversas industrias químicas.
Safety and Hazards
Tetraiodoethylene may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection . In case of contact with eyes or skin, it is recommended to rinse cautiously with water for several minutes .
Mecanismo De Acción
- Its primary targets are not well-documented, but it has been used historically as an antiseptic and a component in pesticide and fungicide formulations .
- Absorption : TIE is a yellow crystalline solid, soluble in benzene and chloroform, but insoluble in water .
Target of Action
Pharmacokinetics
Result of Action
Análisis Bioquímico
Biochemical Properties
Tetraiodoethylene plays a role in biochemical reactions primarily due to its iodine content. It interacts with various enzymes and proteins, often through halogen bonding, which can influence the activity of these biomolecules. For example, tetraiodoethylene reacts with ethylamine to form ethylamine di-tetraiodoethylene and ethylaminetetraiodoethylene . These interactions can alter the structure and function of the proteins involved, potentially affecting biochemical pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetraiodoethylene can change over time. The compound is relatively stable under standard conditions but can degrade when exposed to light, turning brown and emitting a characteristic odor . Long-term exposure to tetraiodoethylene in in vitro or in vivo studies has shown that it can lead to persistent changes in cellular function, including alterations in metabolic pathways and gene expression profiles.
Propiedades
IUPAC Name |
1,1,2,2-tetraiodoethene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2I4/c3-1(4)2(5)6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGQURDGVBSSDNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(I)I)(I)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2I4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4042462 | |
| Record name | Tetraiodoethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
531.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
513-92-8 | |
| Record name | Tetraiodoethylene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=513-92-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tetraiodoethylene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000513928 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tetraiodoethylene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66408 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethene, 1,1,2,2-tetraiodo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetraiodoethene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4042462 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetraiodoethylene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.434 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TETRAIODOETHYLENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K9R00J32Z7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: What is the molecular formula and weight of tetraiodoethylene?
A1: Tetraiodoethylene has the molecular formula C2I4 and a molecular weight of 531.63 g/mol.
Q2: What spectroscopic techniques are commonly used to characterize tetraiodoethylene?
A2: Several spectroscopic techniques have been employed, including:
- Infrared (IR) Spectroscopy: IR spectroscopy helps identify characteristic functional groups. For instance, polymeric carbon derived from tetraiodoethylene exhibits intense IR bands at 2150 cm-1, attributed to polyyne stretching vibrations [].
- Raman Spectroscopy: This technique provides complementary information about molecular vibrations and can be used to study tetraiodoethylene in various states. []
- UV-Vis Spectroscopy: UV-Vis spectroscopy is useful for studying the interactions of tetraiodoethylene with other molecules, such as halide anions, in solution. []
Q3: What is unique about the bonding interactions of tetraiodoethylene?
A3: Tetraiodoethylene is a powerful halogen bond donor due to the presence of four iodine atoms. [, , , , , , ] It readily forms halogen bonds (C-I···X) with various acceptor species, including halide anions, N-oxides, thiones, and other electron-rich entities. [, , , , , , , ]
Q4: How does halogen bonding with tetraiodoethylene influence crystal packing?
A4: Halogen bonds involving tetraiodoethylene play a crucial role in directing the self-assembly of molecules in the solid state. This can lead to the formation of various supramolecular architectures, including:
- Extended Chains: Observed in cocrystals of tetraiodoethylene with diacetylene-linked heterocycles [] and 2-mercapto-1-methylimidazole. []
- Two-Dimensional Layers: Seen in cocrystals of tetraiodoethylene with triphenylphosphine selenide. []
- Three-Dimensional Frameworks: Observed in cocrystals of tetraiodoethylene with 1,4-diisocyanobenzene. []
Q5: Can you give an example of how tetraiodoethylene has been used in crystal engineering?
A5: Tetraiodoethylene has been successfully used to construct supramolecular insulating networks around conducting nanowires. [] This "pea-in-a-pod" approach utilizes halogen bonding to create an insulating sheath, showcasing its potential in material science.
Q6: Can tetraiodoethylene be polymerized?
A6: Yes, tetraiodoethylene can be polymerized using alkali metals in toluene. This reaction yields polymeric carbon containing residual iodine. [] The polymerization process can involve the formation of diiodoacetylene as an intermediate. []
Q7: Has tetraiodoethylene shown any historical relevance in fungistatic applications?
A7: Early research investigated the fungistatic activity of tetraiodoethylene. [, ] While it showed some activity against fungi like Fusarium graminearum, Penicillium digitatum, and Botrytis allii, this activity wasn't solely attributed to electron withdrawal from the double bond by iodine atoms. [] Further research explored the relationship between the electronic properties of substituents on ethylenic compounds and their fungistatic activity. []
Q8: How is computational chemistry used to understand tetraiodoethylene and its interactions?
A8: Computational methods, particularly Density Functional Theory (DFT), have been valuable tools for:
- Characterizing Halogen Bonds: DFT calculations can quantify the strength of halogen bonds formed by tetraiodoethylene. For instance, I···C interactions in co-crystals have been estimated to range from -4.07 to -5.45 kcal/mol. []
- Analyzing Bonding Interactions: Techniques like Natural Bond Orbital (NBO) analysis help elucidate the nature of interactions, such as charge transfer in halogen bonds involving tetraiodoethylene. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


